molecular formula C9H9BrClN3 B2514619 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride CAS No. 1909318-97-3

5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride

Cat. No.: B2514619
CAS No.: 1909318-97-3
M. Wt: 274.55
InChI Key: BHOTWXNXOGAGER-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride typically involves the following steps:

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation using methyl iodide and a suitable catalyst such as aluminum chloride.

    Pyrazole Formation: The pyrazole moiety can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the pyrazole with the brominated and methylated pyridine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrazole moiety can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-(1H-pyrazol-1-yl)pyridine
  • 5-chloro-3-methyl-2-(1H-pyrazol-1-yl)pyridine
  • 5-bromo-3-methyl-2-(1H-imidazol-1-yl)pyridine

Uniqueness

5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride is unique due to the specific combination of substituents on the pyridine ring. The presence of both a bromine atom and a pyrazole moiety provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-3-methyl-2-pyrazol-1-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c1-7-5-8(10)6-11-9(7)13-4-2-3-12-13;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOTWXNXOGAGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=CC=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909318-97-3
Record name 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride
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